N-Benzyl-N-hydroxy-4-methoxybenzamide
Description
Properties
CAS No. |
184889-54-1 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-benzyl-N-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-19-14-9-7-13(8-10-14)15(17)16(18)11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
InChI Key |
ISGDFACREJRXAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of N-Benzyl-N-hydroxy-4-methoxybenzamide typically proceeds through the following key stages:
- Preparation of the 4-methoxybenzoyl intermediate (acid or activated derivative)
- Formation of the N-benzylbenzamide intermediate via amide bond formation
- Conversion of the amide to the hydroxamic acid by reaction with hydroxylamine
Preparation of 4-Methoxybenzoyl Derivatives
4-Methoxybenzoyl derivatives are commonly prepared from 4-methoxybenzoic acid. Activation of the acid is often achieved by conversion to the corresponding acid chloride or mixed anhydride, facilitating subsequent amide bond formation.
- 4-Methoxybenzoic acid is treated with thionyl chloride or isobutyl chloroformate (IBCF) in anhydrous conditions to form the acid chloride or mixed anhydride intermediate.
- This activated intermediate is then reacted with benzylamine to form N-benzyl-4-methoxybenzamide.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation of 4-methoxybenzoic acid | Thionyl chloride, dry solvent (e.g., DCM) | ~70-80 | Formation of acid chloride |
| Amide formation | Benzylamine, triethylamine, room temperature | 70-85 | Monitored by TLC, purified by chromatography |
This approach is supported by procedures where 4-methoxybenzoic acid was converted to the acid chloride and then reacted with benzylamine to yield the amide intermediate in good yield and purity.
Formation of N-Benzyl-4-methoxybenzamide
The amide bond formation is typically carried out under mild conditions to avoid side reactions:
- The acid chloride or mixed anhydride intermediate is added dropwise to a solution of benzylamine in an inert solvent such as dichloromethane or tetrahydrofuran.
- A base such as triethylamine or N-methylmorpholine is used to scavenge the generated HCl.
- The reaction is stirred at 0 °C to room temperature until completion (monitored by TLC).
- The product is isolated by filtration, extraction, and purified by column chromatography or recrystallization.
Typical characterization data:
| Parameter | Value |
|---|---|
| Melting point | ~135-140 °C |
| Rf (TLC) | ~0.4 (50% EtOAc/hexane) |
| 1H NMR (DMSO-d6) | Aromatic protons 7.0-7.5 ppm, methoxy singlet ~3.8 ppm, benzylic CH2 ~4.5 ppm |
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Product | Yield (%) | Key Notes |
|---|---|---|---|---|
| 4-Methoxybenzoic acid activation | Thionyl chloride or IBCF, dry solvent | 4-Methoxybenzoyl chloride | 70-80 | Acid chloride or mixed anhydride |
| Amide formation | Benzylamine, triethylamine, 0 °C to RT | N-Benzyl-4-methoxybenzamide | 70-85 | Purified by chromatography |
| Hydroxamic acid formation | Ethyl chloroformate, N-methylmorpholine, hydroxylamine, 0 °C to RT | This compound | 60-70 | Recrystallization purification |
Research Findings and Analytical Data
- The amide intermediate shows characteristic NMR signals for aromatic protons, benzylic methylene, and methoxy groups.
- Hydroxamic acid formation is confirmed by the appearance of characteristic N–OH proton signals in 1H NMR (~9-11 ppm) and IR bands corresponding to N–O and C=O stretching.
- Purity and identity are confirmed by melting point, TLC, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of N-Benzyl-4-methoxybenzamide.
Reduction: Formation of N-Benzyl-4-methoxyaniline.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-Benzyl-N-hydroxy-4-methoxybenzamide has been investigated for its potential as an anticancer agent. A study highlighted its role as a part of a novel series of HDAC8 PROTACs (proteolysis-targeting chimeras) that demonstrated significant anti-tumor activity. The compound was linked to pomalidomide to enhance its efficacy against Jurkat cells, showing a dose-dependent induction of apoptosis .
Mechanism of Action
The compound's mechanism involves interaction with histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can alter the acetylation status of histones, leading to changes in gene expression that promote cancer cell death .
Biological Research Applications
Enzyme Inhibition Studies
In biochemical assays, this compound serves as a model compound for studying enzyme-substrate interactions. Its structural features allow researchers to investigate how modifications can affect binding affinity and specificity towards various biological targets .
Antioxidant Properties
Research has also indicated that compounds similar to this compound exhibit antioxidative properties. These compounds can scavenge free radicals and mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid derivatives with benzylamine under specific conditions to form the desired amide bond. Characterization techniques such as NMR and HPLC are employed to confirm the structure and purity of synthesized compounds .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Anticancer Research | HDAC8 inhibition | Induces apoptosis in cancer cells |
| Enzyme Interaction Studies | Model compound for biochemical assays | Investigates enzyme-substrate binding |
| Antioxidant Activity | Scavenging free radicals | Reduces oxidative stress |
| Synthetic Chemistry | Building block for complex organic synthesis | Facilitates functionalization reactions |
Case Studies
Case Study 1: HDAC8 PROTAC Development
In a recent study, researchers developed a series of HDAC8 PROTACs incorporating this compound. The results demonstrated enhanced anti-proliferative effects against various cancer cell lines compared to traditional HDAC inhibitors, suggesting a promising therapeutic avenue for cancer treatment .
Case Study 2: Antioxidative Properties Evaluation
Another study evaluated the antioxidative properties of related compounds, revealing that those with methoxy and hydroxy substitutions exhibited significantly improved activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This highlights the potential health benefits associated with these compounds in preventing oxidative damage .
Mechanism of Action
The mechanism of action of N-Benzyl-N-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares N-Benzyl-N-hydroxy-4-methoxybenzamide with structurally related benzamides, highlighting key substituents and molecular weights:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in this compound and 4MNB donates electron density to the aromatic ring, enhancing resonance stabilization. In contrast, 4MNB’s nitro and bromo groups are electron-withdrawing, reducing ring reactivity compared to the target compound.
- Hydrogen Bonding: The hydroxy group in the target compound distinguishes it from analogs like 4-methoxy-N-methylbenzamide , which lacks hydrogen-bonding donors. This difference could enhance solubility or receptor interactions.
Spectroscopic and Crystallographic Comparisons
Table 2: NMR Chemical Shifts (δ, ppm) for Key Protons
Analysis :
- The methoxy group’s proton resonance (~3.8 ppm) is consistent across analogs .
- The hydroxy group in this compound would likely show a broad peak near 10–12 ppm, similar to compound 10 in .
- Aromatic protons in the target compound are expected to resonate between 6.8–7.6 ppm, aligning with trends in methoxy-substituted benzamides .
Crystallography:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
